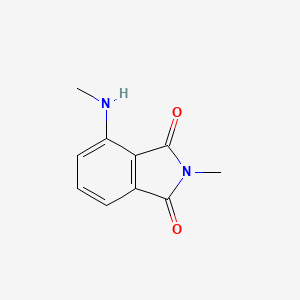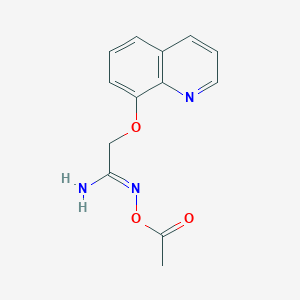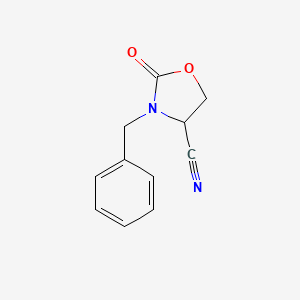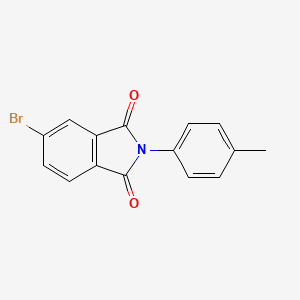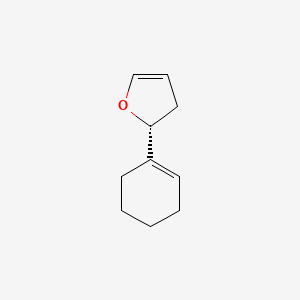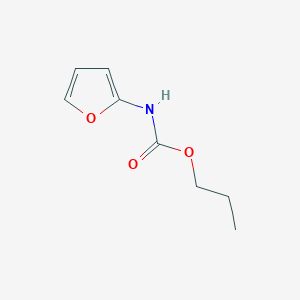
2-Furancarbamic acid, propyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl furan-2-ylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a furan ring attached to a carbamate group through a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
Propyl furan-2-ylcarbamate can be synthesized through several methods. One common approach involves the reaction of furan-2-ylcarbamic acid with propyl alcohol in the presence of a catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the formation of the carbamate linkage.
Industrial Production Methods
In an industrial setting, the production of propyl furan-2-ylcarbamate may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate purification steps such as distillation or crystallization to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
Propyl furan-2-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions to achieve selective substitution.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Propyl furan-2-ylamine.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
Propyl furan-2-ylcarbamate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: It has potential as a pharmacophore in the development of new drugs.
Industry: It is utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of propyl furan-2-ylcarbamate involves its interaction with specific molecular targets. The carbamate group can form hydrogen bonds with enzymes or receptors, modulating their activity. The furan ring may also participate in π-π interactions, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl furan-2-ylcarbamate
- Ethyl furan-2-ylcarbamate
- Butyl furan-2-ylcarbamate
Uniqueness
Propyl furan-2-ylcarbamate is unique due to its specific chain length, which influences its physical and chemical properties. Compared to its methyl and ethyl analogs, the propyl derivative may exhibit different solubility, reactivity, and biological activity, making it suitable for distinct applications.
Properties
CAS No. |
63956-91-2 |
|---|---|
Molecular Formula |
C8H11NO3 |
Molecular Weight |
169.18 g/mol |
IUPAC Name |
propyl N-(furan-2-yl)carbamate |
InChI |
InChI=1S/C8H11NO3/c1-2-5-12-8(10)9-7-4-3-6-11-7/h3-4,6H,2,5H2,1H3,(H,9,10) |
InChI Key |
PEGNJICWIBQPNA-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)NC1=CC=CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


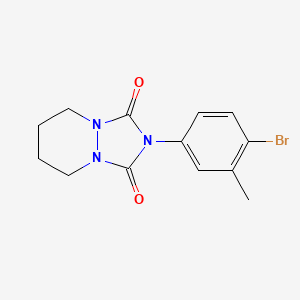
![Benzamide, 2-[2-oxo-2-(1-pyrrolidinyl)ethoxy]-](/img/structure/B12895308.png)
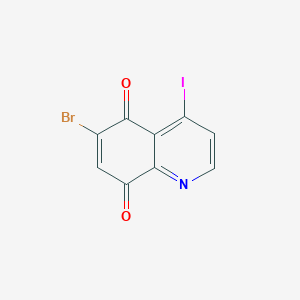

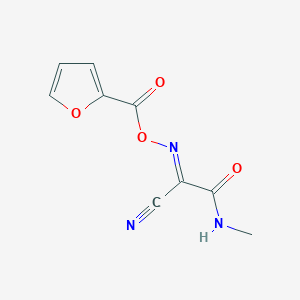
![2,3,4-Tribromo-1-chlorodibenzo[b,d]furan](/img/structure/B12895327.png)
![N-[(1-Ethylpyrrolidin-2-yl)methyl]-2,4-dimethoxybenzene-1-sulfonamide](/img/structure/B12895335.png)
